1,5-Dimethyl-2-piperidone
Description
Overview of Piperidone Heterocycles in Organic Chemistry
Piperidones are a class of chemical compounds that share the piperidine (B6355638) skeleton, where a carbon atom in the ring is replaced by a carbonyl group. researchgate.netresearchgate.net This structural feature enhances the molecule's chemical reactivity and versatility. researchgate.net Piperidones serve as crucial precursors for the synthesis of the piperidine ring, a structure that is widespread in many natural alkaloids and pharmaceutical drug candidates. researchgate.net The diverse biological properties of piperidine derivatives, including analgesic, anti-inflammatory, and antimicrobial activities, are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.netontosight.ai
The synthesis of piperidones can be achieved through various methods, including the classic Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction. wikipedia.org Other synthetic routes involve the Dieckmann condensation, Nazarov cyclization, and the reduction of dihydropyridines. researchgate.netdtic.mil
Significance of 1,5-Dimethyl-2-piperidone as a Core Scaffold for Chemical and Pharmaceutical Industries
The specific substitution pattern of this compound, with methyl groups at the 1 and 5 positions, gives it distinct reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable building block in several industries. chemimpex.com
In the pharmaceutical sector , this compound is a key intermediate in the synthesis of various drugs, particularly analgesics and anti-inflammatory medications. chemimpex.com Research has indicated its role in the synthesis of gabapentin (B195806) and atorvastatin. Furthermore, derivatives of 1,5-DMPD have shown potential in developing treatments for Alzheimer's disease by inhibiting cholinesterase enzymes. Studies have also explored the potential of piperidone derivatives in inducing apoptosis in cancer cells and their neuroprotective effects.
The agrochemical industry utilizes this compound in the formulation of pesticides and herbicides to improve their stability and effectiveness. chemimpex.com In polymer chemistry , it serves as a precursor for creating specialty polymers with enhanced durability. chemimpex.com The compound also finds application in the flavor and fragrance industry . chemimpex.com
A notable and environmentally friendly method for synthesizing this compound involves the use of regioselective nitrilase enzymes in a biocatalytic process. nih.gov This method starts from 2-methylglutaronitrile (B1199711) and proceeds under mild conditions with high selectivity. researchgate.net
Historical Context of Piperidinone Research and Development
The study of piperidine and its derivatives has a long history, with piperidine first being isolated in 1850. wikipedia.org The synthesis of piperidones has been a subject of organic chemistry research for many years, with early methods like the Petrenko-Kritschenko synthesis providing a foundation for more advanced techniques. wikipedia.org An early study on the synthesis of 5-homopiperazinones, a related heterocyclic structure, was published in 1949, indicating the long-standing interest in this class of compounds. acs.org The development of catalytic hydrogenation of pyridine (B92270) derivatives has been a significant step in the industrial production of piperidones.
Current Research Landscape and Emerging Trends Pertaining to this compound
Current research continues to explore the diverse applications of this compound and its derivatives. A key trend is the focus on developing more efficient and sustainable synthetic methods, such as the biocatalytic route using nitrilases. nih.gov
In the pharmaceutical field, there is ongoing investigation into the potential of 2-piperidone (B129406) derivatives for treating Alzheimer's disease by targeting β-amyloid aggregation and neuroinflammation. nih.gov Researchers are designing and synthesizing novel multipotent 2-piperidone derivatives and evaluating their biological activity. nih.gov Studies have shown that certain derivatives can inhibit the self-aggregation of Aβ(1-42) and exhibit anti-inflammatory properties in microglial cells. nih.gov
Furthermore, the unique properties of piperidine derivatives continue to make them attractive for creating new drugs with a wide range of pharmacological effects. clinmedkaz.org The ability to modify the piperidine structure allows for the design of compounds with specific biological targets. clinmedkaz.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpiperidin-2-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVIDNQBMVYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888679 | |
| Record name | 2-Piperidinone, 1,5-dimethyl- | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
86917-58-0 | |
| Record name | 1,5-Dimethyl-2-piperidone | |
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| Record name | 2-Piperidinone, 1,5-dimethyl- | |
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| Record name | 2-Piperidinone, 1,5-dimethyl- | |
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| Record name | 2-Piperidinone, 1,5-dimethyl- | |
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| Record name | 1,5-Dimethyl-2-piperidone | |
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Advanced Synthetic Methodologies for 1,5 Dimethyl 2 Piperidone and Its Derivatives
Cyclization Reactions in 1,5-Dimethyl-2-piperidone Synthesis
Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds, including this compound. These methods can be broadly categorized into intramolecular and intermolecular strategies, each offering distinct advantages in terms of efficiency and substrate scope.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy that involves the formation of a cyclic structure from a single linear precursor, often leading to high efficiency due to the proximity of the reacting functional groups. The formation of the this compound ring can be envisioned through the strategic formation of either a C-N or a C-C bond in an acyclic precursor.
C-N Bond Formation: A common approach involves the cyclization of an open-chain amino acid or its derivative. For instance, a suitably substituted 5-amino-N-methylhexanoic acid derivative could undergo intramolecular amidation to yield this compound. This process typically requires the activation of the carboxylic acid moiety, often through conversion to an acid chloride or the use of coupling agents, to facilitate the nucleophilic attack by the secondary amine.
C-C Bond Formation: Alternatively, intramolecular C-C bond formation strategies, such as the Dieckmann condensation, can be employed. This would involve a precursor containing an ester and another carbonyl group, where an intramolecular Claisen condensation leads to the formation of a cyclic β-keto ester, which can then be further manipulated to afford the desired piperidone structure. While a versatile method for ring formation, its application to the specific substitution pattern of this compound would necessitate a carefully designed acyclic precursor.
Intermolecular Cyclization Strategies
Intermolecular cyclization strategies involve the reaction of two or more separate molecules to construct the piperidone ring. These methods offer greater flexibility in the choice of starting materials and can be highly convergent. Aza-Diels-Alder reactions, for example, provide a powerful tool for the construction of substituted piperidine (B6355638) rings. The reaction of a suitable diene with an imine (aza-dienophile) can directly lead to a tetrahydropyridine (B1245486) derivative, which can then be converted to the corresponding piperidone. For the synthesis of this compound, this would require a diene bearing a methyl group at the appropriate position and an N-methylated imine.
Ring-Closing Reactions Involving Specific Precursors
Specific linear precursors can be designed to undergo ring-closing reactions to furnish the this compound skeleton. Two notable examples of such precursors are:
1,5-dimethylpiperidine and chloroacetyl chloride: The reaction between 1,5-dimethylpiperidine and chloroacetyl chloride would initially lead to the formation of an N-acylated intermediate. Subsequent intramolecular cyclization through the displacement of the chloride by a carbanion generated adjacent to a suitable activating group on the piperidine ring could, in principle, form the desired 2-piperidone (B129406). However, this approach presents challenges in regioselectivity and the need for specific activation. A more direct and established method for similar structures involves the acylation of a secondary amine followed by an intramolecular cyclization.
1,5-dichloro-3-pentanone with primary amines: The reaction of 1,5-dichloro-3-pentanone with a primary amine, such as methylamine, offers a potential route to a substituted piperidone. The initial reaction would likely involve the formation of an enamine or imine, followed by intramolecular nucleophilic substitution of the chloro groups by the nitrogen and an enolate or its equivalent. This double cyclization would lead to a bicyclic intermediate which upon rearrangement or further reaction could potentially yield a piperidone derivative. The specific substitution pattern of this compound would require further functional group manipulations of the resulting cyclized product.
Catalytic Approaches in Piperidone Synthesis
The use of catalysts has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and the potential for stereocontrol. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of piperidones.
Metal-Catalyzed Cyclizations
Transition metal catalysts are particularly effective in promoting a variety of cyclization reactions.
Palladium-catalyzed hydrogenation leading to piperidinones: Palladium catalysts are widely used for hydrogenation reactions. The catalytic hydrogenation of substituted pyridones can be a viable route to piperidones. For instance, a suitably substituted dihydropyridinone could be reduced to the corresponding piperidone using palladium on carbon (Pd/C) and a hydrogen source. This method is often characterized by high yields and operational simplicity.
Gold(I) complex catalysis: Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes and allenes towards nucleophilic attack. In the context of piperidone synthesis, gold(I) catalysts can facilitate the intramolecular hydroamination or cyclization of aminoalkynes. A linear precursor containing a terminal alkyne and a secondary amine functionality, appropriately positioned, could undergo a gold-catalyzed cyclization to form the 2-piperidone ring. The mild reaction conditions and high functional group tolerance make this an attractive approach.
| Catalyst System | Precursor Type | Reaction Type | Key Advantages |
| Palladium on Carbon (Pd/C) | Substituted Pyridones/Dihydropyridinones | Hydrogenation | High yields, operational simplicity |
| Gold(I) Complexes | Aminoalkynes | Intramolecular Hydroamination/Cyclization | Mild conditions, high functional group tolerance |
Organocatalytic Enantioselective Synthesis
Organocatalysis has gained significant prominence as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. In the realm of piperidone synthesis, chiral organocatalysts, such as proline and its derivatives, can be employed to catalyze enantioselective reactions.
For instance, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular cyclization, can lead to the formation of a chiral piperidone. The enantioselectivity is induced by the chiral catalyst, which forms a transient chiral intermediate with one of the reactants, thereby directing the stereochemical outcome of the reaction. The development of organocatalytic methods for the synthesis of enantioenriched this compound and its derivatives is an active area of research, offering access to valuable chiral building blocks for drug discovery and development.
| Catalyst Type | Reaction Sequence | Stereochemical Control |
| Chiral Amines (e.g., Proline derivatives) | Michael Addition / Intramolecular Cyclization | Formation of chiral iminium/enamine intermediates |
Biocatalytic Transformations
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalytic transformations for the synthesis of piperidone derivatives often involve enzymes such as nitrilases, lipases, and transaminases, which can operate under mild conditions with high enantio- and regioselectivity.
Nitrilase-mediated pathways represent a promising biocatalytic approach. Nitrilases (EC 3.5.5.1) catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. researchgate.net In the context of piperidone synthesis, a potential pathway involves the enzymatic hydrolysis of a dinitrile precursor like 2-methylglutaronitrile (B1199711). The theoretical enzymatic conversion of 2-methylglutaronitrile would yield an intermediate aminocarboxylic acid, which could then undergo spontaneous or enzyme-catalyzed intramolecular cyclization (lactamization) to form 5-methyl-2-piperidone. Subsequent N-methylation would yield the target compound, this compound. While specific studies on nitrilase-mediated synthesis of this compound are not extensively detailed in current literature, the principle is well-established for producing other valuable acids and amides. researchgate.net
Enzymatic synthesis using 2-methylglutaronitrile can also be envisioned through other enzyme classes. For instance, a transaminase-triggered cascade could be employed. Transaminases (TAs) catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. acs.org A hypothetical pathway could involve the reduction of one nitrile group of 2-methylglutaronitrile to an amine and the other to an aldehyde, creating a reactive aminoaldehyde intermediate that cyclizes to form the piperidine ring. More directly, transaminases have been used in enzyme-triggered aza-Michael approaches for the enantioselective synthesis of piperidine scaffolds. acs.org
Lipases have also demonstrated utility in the synthesis of piperidine derivatives. A recent development showcased the first biocatalytic synthesis of piperidines through a multicomponent reaction catalyzed by immobilized Candida antarctica lipase (B570770) B (CALB). rsc.org This demonstrates the potential of lipases to catalyze the formation of the piperidine ring, a strategy that could be adapted for 2-piperidone synthesis.
| Enzyme Class | Precursor Example | Potential Intermediate | Product |
| Nitrilase | 2-Methylglutaronitrile | 4-amino-2-methylpentanoic acid | 5-Methyl-2-piperidone |
| Transaminase | ω-chloroketones | Chiral amino-ketone | Chiral 2-substituted piperidines acs.org |
| Lipase | Benzaldehyde, Aniline, Acetoacetate ester | N/A (MCR) | Substituted Piperidine rsc.org |
Advanced Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions are powerful tools for the construction of cyclic systems like piperidones, often allowing for the rapid assembly of complex molecular architectures from simpler acyclic precursors.
The double aza-Michael reaction is an atom-efficient method for synthesizing piperidone rings. This reaction involves the conjugate addition of a primary amine to two Michael acceptors, such as a divinyl ketone, leading to the formation of the heterocyclic ring in a single step.
A concise and high-yielding double aza-Michael reaction has been developed to access chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org In this approach, divinyl ketones are reacted with a chiral primary amine, such as (S)-α-phenylethylamine, which serves as a chiral auxiliary. acs.orgsemanticscholar.org The reaction proceeds through a tandem conjugate addition, cyclization, and proton transfer sequence to yield diastereomeric mixtures of 2-substituted 4-piperidones with high efficiency. acs.org
Table 2.3.1: Synthesis of 2-Substituted 4-Piperidones via Double Aza-Michael Reaction acs.org
| Entry | R-Group in Divinyl Ketone | Amine | Product | Combined Yield |
|---|---|---|---|---|
| 1 | Methyl | (S)-α-Phenylethylamine | 2-Methyl-1-(S)-α-phenylethyl-4-piperidone | 52% |
| 2 | Propyl | (S)-α-Phenylethylamine | 2-Propyl-1-(S)-α-phenylethyl-4-piperidone | 58% |
| 3 | Phenyl | (S)-α-Phenylethylamine | 2-Phenyl-1-(S)-α-phenylethyl-4-piperidone | 84% |
| 4 | 4-Fluorophenyl | (S)-α-Phenylethylamine | 2-(4-Fluorophenyl)-1-(S)-α-phenylethyl-4-piperidone | 79% |
Data sourced from studies on 4-piperidone synthesis, adaptable for 2-piperidone analogs.
This methodology provides a robust route to chirally enriched piperidone scaffolds that can be further elaborated into a variety of complex molecules. acs.org
The imino-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, is a highly effective strategy for constructing six-membered nitrogen heterocycles, including piperidone precursors. mdma.ch This [4+2] cycloaddition typically involves the reaction of an imine (dienophile) with a diene. The use of electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), with imines is a particularly efficient method for building functionalized 2,3-dihydro-4-pyridone structures. mdma.ch
Stereoselective Synthesis of this compound Analogs
Controlling the stereochemistry at the C5 position is crucial when synthesizing analogs of this compound. Modern synthetic methods employ chiral auxiliaries, ligands, and enantioselective or diastereoselective strategies to achieve high levels of stereocontrol.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed. In the synthesis of piperidone analogs, chiral auxiliaries can be attached to the nitrogen atom to control the stereoselectivity of cyclization or substitution reactions.
For example, as mentioned in the double aza-Michael reaction, (S)-α-phenylethylamine can be used as a chiral auxiliary to synthesize diastereomeric 2-substituted piperidones. acs.org The chiral amine directs the facial selectivity of the second Michael addition, leading to the formation of a stereocenter at the C2 position. This principle can be extended to control stereocenters at other positions of the piperidone ring.
Ligand-controlled synthesis is another powerful strategy, particularly in transition metal-catalyzed reactions. Chiral ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. nih.gov For instance, palladium-catalyzed reactions using chiral phosphine (B1218219) ligands have been employed for the stereoselective synthesis of piperidine derivatives. nih.gov The choice of a specific ligand can dictate the regioselectivity and stereoselectivity of processes like C-H activation or cross-coupling reactions, enabling the synthesis of specific diastereomers of substituted piperidones. acs.org
Table 2.4.1: Examples of Chiral Auxiliaries in Asymmetric Synthesis wikipedia.orgsigmaaldrich.com
| Chiral Auxiliary Type | Example | Common Applications |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Aldol reactions, Alkylation reactions |
| Amino Alcohols | Pseudoephedrine | Alkylation of carboxylic acids |
| Sulfinamide | tert-Butanesulfinamide | Synthesis of chiral amines |
Enantioselective and diastereoselective syntheses aim to produce a single stereoisomer of a chiral molecule. A variety of methodologies have been developed to synthesize optically active piperidone analogs.
Enantioselective methods create a single enantiomer from a prochiral starting material. This is often achieved using chiral catalysts, reagents, or biocatalysts. For example, organocatalytic enantioselective intramolecular aza-Michael reactions have been used for the desymmetrization of prochiral precursors to yield enantiomerically enriched disubstituted piperidines. researchgate.net Similarly, biocatalytic approaches using transaminases can convert ω-chloroketones into chiral 2-substituted piperidines with excellent enantiomeric excess (>99.5% ee). acs.org
Diastereoselective methods are employed when a molecule already contains one or more stereocenters, and the goal is to control the formation of an additional stereocenter. This is critical in the synthesis of polysubstituted piperidones. For instance, a novel five-component reaction has been reported for the highly diastereoselective synthesis of polysubstituted 2-piperidinones containing three or four stereocenters. nih.gov This cascade reaction proceeds with high stereocontrol, yielding only a single diastereomer of the complex piperidone product. nih.govconsensus.app Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been shown to produce densely functionalized piperidines with good to excellent diastereoselectivity. nih.gov
Table 2.4.2: Comparison of Stereoselective Methodologies
| Methodology | Key Feature | Example Application | Stereochemical Outcome |
|---|---|---|---|
| Enantioselective | Creation of chirality from prochiral substrates | Transaminase-triggered cyclization of ω-chloroketones acs.org | High enantiomeric excess (ee) |
| Diastereoselective | Control of new stereocenter relative to existing ones | Five-component synthesis of polysubstituted 2-piperidinones nih.gov | High diastereomeric ratio (dr) |
| Chiral Auxiliary | Temporary chiral directing group | Double aza-Michael with (S)-α-phenylethylamine acs.org | Formation of specific diastereomers |
| Ligand Control | Chiral ligand-metal complex catalysis | Pd-catalyzed C-H arylation of piperidines acs.org | High regio- and stereoselectivity |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives involves strategic modifications to the core piperidone structure. These modifications are achieved through various chemical reactions that allow for the introduction of new functional groups at specific positions on the ring. The ability to selectively functionalize the piperidine ring is a significant area of research, as it opens pathways to a vast array of novel compounds. Methodologies often focus on the direct C-H functionalization or the modification of pre-existing functional groups to build molecular complexity.
Functionalization of the piperidone ring can be achieved through several strategic approaches, primarily targeting the carbon atoms adjacent to the nitrogen (α-position) or other positions on the heterocyclic ring. Key to these strategies is overcoming the challenge of selectivity, directing the reaction to the desired carbon atom.
One prominent strategy involves the in situ formation of iminium ions from the cyclic amine, which can then be intercepted by various nucleophiles. This method, facilitated by the oxidation of cyclic tertiary alkylamine N-oxides, demonstrates exceptional selectivity for functionalization at the endocyclic α-position. This approach has been successfully used for alkylation, azinylation, and trifluoromethylation.
Another powerful technique is the use of metal-catalyzed C-H insertion reactions. Rhodium-catalyzed reactions, for instance, have been employed to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. The site-selectivity of these reactions is ingeniously controlled by the choice of both the catalyst and the nitrogen-protecting group. For example, specific rhodium catalysts can direct functionalization to the C2 position, while others, in combination with a different N-protecting group, can favor the C4 position. The C3 position, being electronically deactivated, often requires an indirect approach, such as the ring-opening of a cyclopropane (B1198618) intermediate.
These strategies provide a versatile toolkit for chemists to create a library of substituted piperidone derivatives, enabling the exploration of structure-activity relationships.
Table 1: Overview of Piperidone Ring Functionalization Strategies
| Strategy | Method | Target Position(s) | Key Reagents/Catalysts | Outcome |
| Iminium Ion Interception | α-C–H elimination of N-oxides | α-position (endo-cyclic) | Oxidants, Carbon-based nucleophiles | Alkylation, Azinylation, Trifluoromethylation |
| Metal-Catalyzed C-H Insertion | Rhodium-catalyzed C-H insertion | C2, C4 | Rh₂(R-TCPTAD)₄, Rh₂(S-2-Cl-5-BrTPCP)₄ | Site-selective introduction of arylacetate groups |
| Indirect Functionalization | Cyclopropanation & Reductive Ring Opening | C3 | Rhodium catalysts, Reducing agents | Stereoselective introduction of substituents |
The introduction of halogen atoms, particularly fluorine, into the piperidone structure can dramatically alter the compound's properties. The synthesis of fluorinated piperidines is of significant interest, and several methodologies have been developed for this purpose.
A direct and efficient method is the bromofluorination of an exocyclic methylene (B1212753) precursor. For example, treating a protected 4-methylenepiperidine (B3104435) with N-bromosuccinimide (NBS) and a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) yields a 4-bromomethyl-4-fluoropiperidine derivative. The resulting bromomethyl group can then be further converted into other functionalities, such as an aminomethyl group, through nucleophilic displacement and reduction.
Another approach involves the deoxyfluorination of hydroxypiperidine precursors using reagents like diethylaminosulfur trifluoride (DAST). However, this method can sometimes lead to complex reaction mixtures and may not be as efficient as other strategies.
The hydrogenation of fluorinated pyridine (B92270) precursors is also a viable route. Palladium-catalyzed hydrogenation has been shown to be effective for substrates that are not amenable to rhodium catalysis and can be performed in the presence of air and moisture. This method often results in the fluorine atom occupying an axial position in the final piperidine ring.
Furthermore, direct fluorination of the piperidine ring can be accomplished via deprotonation followed by reaction with an electrophilic fluorine source like N-fluorodibenzenesulfonimide (NFSI). These varied synthetic routes provide access to a range of halogenated piperidone derivatives for further investigation.
Table 2: Comparison of Synthetic Methods for Fluoropiperidine Derivatives
| Method | Key Reagents | Precursor Type | Key Features |
| Bromofluorination | NBS, Et₃N·3HF | Exo-methylene piperidine | High yield, regioselective, introduces both bromine and fluorine. |
| Deoxofluorination | DAST, morphDAST | Hydroxypiperidine | Direct replacement of a hydroxyl group with fluorine; can result in complex mixtures. |
| Hydrogenation | H₂, Palladium or Rhodium catalyst | Fluorinated pyridine | Effective for a range of substrates, can be stereoselective. |
| Electrophilic Fluorination | LDA, NFSI | Piperidine carboxylate | Direct introduction of fluorine via deprotonation and reaction with an F+ source. |
Mechanistic Investigations of 1,5 Dimethyl 2 Piperidone Reactivity
Nucleophilic and Electrophilic Reaction Pathways
The reactivity of 1,5-Dimethyl-2-piperidone is largely centered around the functional groups present in its six-membered ring: the amide carbonyl group and the nitrogen atom. These features allow for both nucleophilic and electrophilic interactions, leading to a diverse range of potential chemical transformations.
The carbonyl group is a key site of reactivity in this compound. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. figshare.comresearchgate.net This fundamental characteristic is the basis for a variety of nucleophilic addition reactions.
The general mechanism for nucleophilic addition to the carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. researchgate.net The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For many reactions involving amides, subsequent protonation of the resulting alkoxide ion can occur.
Computational studies on related piperidone structures have provided insights into the stereochemistry of nucleophilic attack. For instance, the addition of hydride nucleophiles to the carbonyl group of piperidone rings has been shown to preferentially occur via an equatorial attack on a twist boat conformation of the ring. nih.gov This preference is governed by a combination of torsional strain and steric effects. Bulky nucleophiles, in particular, favor the equatorial approach to minimize steric hindrance. nih.gov
Table 1: General Factors Influencing Nucleophilic Attack on Piperidone Carbonyl
| Factor | Description |
| Steric Hindrance | Bulky substituents on the ring or the nucleophile can influence the trajectory of attack, often favoring the less hindered face. |
| Electronic Effects | The electron-donating or -withdrawing nature of substituents can alter the electrophilicity of the carbonyl carbon. |
| Conformation of the Ring | The piperidone ring can exist in various conformations (e.g., chair, boat), and the preferred conformation can dictate the accessibility of the carbonyl group. |
| Nature of the Nucleophile | "Hard" and "soft" nucleophiles may exhibit different reactivities and selectivities. |
| Solvent and Temperature | These reaction parameters can influence reaction rates, equilibria, and the stability of intermediates and transition states. |
While specific studies on the rearrangement reactions of this compound in alkaline aqueous solutions are not extensively documented in readily available literature, the general behavior of amides under such conditions suggests that hydrolysis is a primary reaction pathway. In the presence of a strong base like hydroxide, the amide bond can be cleaved to yield a carboxylate and an amine. For this compound, this would involve the opening of the piperidone ring to form the corresponding amino acid derivative.
Rearrangement reactions, such as those akin to the Beckmann rearrangement for oximes or the Hofmann rearrangement for primary amides, are less likely for a secondary amide like this compound under typical alkaline conditions without specific reagents designed to facilitate such transformations.
Radical Cyclization Mechanisms
Radical cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic systems, including piperidine (B6355638) rings. nih.gov These reactions typically proceed through a sequence of initiation to generate a radical, intramolecular cyclization, and termination. nih.gov The formation of substituted piperidines via radical cyclization often exhibits a high degree of stereoselectivity. nih.govacs.org
In the context of forming a structure like this compound, a hypothetical radical cyclization could involve an acyclic precursor containing a nitrogen atom and a suitably positioned radical acceptor. For instance, a 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester has been reported as a novel approach to synthesize 2,4,5-trisubstituted piperidines. nih.govacs.org Such a strategy could theoretically be adapted to generate the this compound scaffold. The stereochemical outcome of these cyclizations is often controlled by the transition state geometry, which seeks to minimize steric interactions.
Understanding Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)
Reaction selectivity is a critical aspect of the chemical synthesis and reactivity of this compound derivatives. Regioselectivity determines which site of the molecule reacts, chemoselectivity distinguishes between different functional groups, and stereoselectivity controls the spatial arrangement of the atoms in the product.
The stereochemistry of derivatives formed from this compound is influenced by a multitude of factors. The existing stereocenter at the C5 position, bearing a methyl group, will have a significant directing effect on subsequent reactions.
Key Factors Controlling Stereoselectivity:
Substrate Control: The inherent stereochemistry of the this compound ring will influence the approach of reagents. The methyl group at the C5 position can sterically hinder one face of the molecule, leading to diastereoselective transformations.
Reagent Control: The choice of reagents, including catalysts and protecting groups, can play a pivotal role in determining the stereochemical outcome. Chiral catalysts, for example, can be employed to achieve enantioselective reactions.
Reaction Conditions: Temperature, solvent, and reaction time can all affect the selectivity of a reaction. Lower temperatures often favor the thermodynamically more stable product, leading to higher stereoselectivity.
Conformational Effects: The chair-like conformation of the piperidone ring, with substituents occupying either axial or equatorial positions, is a crucial determinant of stereoselectivity. In related N-benzylpiperidones, it has been observed that substituents tend to adopt an equatorial orientation to minimize steric strain. researchgate.net This preference for equatorial positioning can dictate the stereochemical course of reactions at or adjacent to the ring.
Table 2: Summary of Selectivity in Piperidone Reactions
| Selectivity Type | Description | Relevance to this compound |
| Regioselectivity | Preferential reaction at one of several possible sites. | Reactions could potentially occur at the carbonyl carbon, the α-carbons, or the nitrogen atom. |
| Chemoselectivity | Preferential reaction of one functional group over others. | A reagent might selectively react with the carbonyl group in the presence of other functionalities on a substituent. |
| Stereoselectivity | Preferential formation of one stereoisomer over others. | The existing methyl group at C5 will strongly influence the formation of new stereocenters. |
Structure Activity Relationship Sar Studies of 1,5 Dimethyl 2 Piperidone Derivatives
Design Principles for Modulating Biological Activity
The modulation of biological activity in 1,5-Dimethyl-2-piperidone derivatives is guided by several key design principles aimed at optimizing interactions with biological targets. These strategies often involve computational and synthetic approaches to systematically alter the molecule and study the resulting effects on its efficacy and selectivity.
A primary approach is the use of bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties. This can lead to retained or enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity. For instance, in the design of cytotoxic agents, the imidazole (B134444) moiety of a lead compound was replaced with groups like guanidine, thiourea, and hydrazide in piperazinone derivatives, which successfully increased cytotoxicity. researchgate.net
Another key principle is conformational constraint . By introducing rigid elements or ring systems into the molecule, the number of accessible conformations is reduced. This can lock the molecule into a bioactive conformation, enhancing its binding affinity for a specific target. An example is the creation of conformationally-constrained analogs of cathinone, such as 2-Amino-1-tetralone, to study its SAR. nih.gov
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. This can result in compounds with dual or synergistic activities, potentially targeting multiple pathways involved in a disease state. acs.org This approach aims to create more potent therapies and can help overcome drug resistance. acs.org
Computational methods are integral to modern drug design principles. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) , molecular docking, and molecular dynamics (MD) simulations are employed to build predictive models. rsc.org These models help to understand the interactions between ligands and their target proteins, guiding the design of new derivatives with improved potency and selectivity. rsc.org For example, molecular modeling studies on 2-piperidone (B129406) derivatives developed for Alzheimer's disease demonstrated that the designed compounds matched the pharmacophore well and had favorable predicted physicochemical properties. nih.gov
Finally, the concept of deconstruction is a systematic approach to SAR where a complex molecule is broken down into simpler analogs. nih.gov By evaluating the activity of these simpler structures, researchers can identify the key structural components responsible for the desired biological effect. This was effectively used in the study of synthetic cathinones to understand the role of different functional groups in their activity as dopamine (B1211576) reuptake inhibitors. nih.gov
Impact of Substituent Position and Nature on Pharmacological Profiles
The pharmacological profile of this compound derivatives is highly sensitive to the position and chemical nature of substituents on the piperidone ring. Modifications can significantly influence potency, selectivity, and the type of biological activity observed.
The nature of the substituent plays a critical role. In a series of 2-piperidone derivatives designed as agents for Alzheimer's disease, specific compounds demonstrated potent inhibition of β-amyloid self-aggregation and anti-inflammatory properties. nih.gov Compound 7q , for example, showed the best inhibition of Aβ(1-42) self-aggregation, highlighting the importance of its specific substituent pattern for this activity. nih.gov Similarly, studies on other piperidine-containing molecules have shown that the introduction of different groups, such as piperazine (B1678402) or morpholine, can significantly alter anticancer activity, suggesting that the presence of specific atoms like nitrogen and oxygen can act as favorable hydrogen bond acceptors. nih.govmdpi.com
The position of the substituent is equally crucial. SAR studies on piperidines as toxicants against Aedes aegypti mosquitoes revealed a clear relationship between the position of an ethyl group and toxicity. The 2-ethyl-piperidine isomer was the most toxic compound evaluated. researchgate.net This demonstrates that even small changes in the location of a functional group can lead to substantial differences in biological effect. The findings from various studies indicate that the nature and position of functional groups on a core scaffold are key determinants of the expected biological effects. nih.gov
Furthermore, the size and lipophilicity of substituents can impact activity. In studies of synthetic cathinones, it was found that bulky substituents on the terminal amine were generally accommodated but tended to decrease the potency of the compounds as amphetamine-like stimulants. nih.gov Ring expansion from a smaller pyrrolidine (B122466) ring to a larger piperidine (B6355638) ring also resulted in a significant decrease in potency for dopamine reuptake inhibition. nih.gov This suggests an optimal size and shape for substituents to ensure effective binding to the target.
Interactive Table: Impact of Substituents on Biological Activity
| Compound/Derivative Class | Substituent Modification | Biological Activity/Finding | Source |
|---|---|---|---|
| 2-Piperidone Derivative (7q) | Specific substitution pattern | Best inhibition of Aβ(1-42) self-aggregation (59.11% at 20 µM) | nih.gov |
| 2-Piperidone Derivatives (6b, 7p) | Representative substitutions | Found to have anti-inflammatory properties | nih.gov |
| 2-ethyl-piperidine | Ethyl group at position 2 | Most toxic against Aedes aegypti (LD50 of 0.8 µ g/mosquito ) | researchgate.net |
| Benzyl-piperidines | Benzyl moiety on the ring | Significantly decreased toxicity against Aedes aegypti (LD50 of 29.2 µ g/mosquito ) | researchgate.net |
Conformational Analysis and its Influence on Bioactivity
The three-dimensional shape, or conformation, of a this compound derivative is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, stable shapes a molecule can adopt and to determine which of these conformations is responsible for its interaction with a biological target—the so-called "bioactive conformation."
The piperidone ring itself is not planar and typically exists in chair, boat, or twist-boat conformations. The substituents on the ring influence the preference for a particular conformation. The spatial arrangement of these substituents, dictated by the ring's conformation, directly affects how the molecule fits into a receptor's binding site.
Computational chemistry plays a vital role in this analysis. Methods like molecular dynamics (MD) simulations and quantum mechanics calculations are used to explore the conformational landscape of a molecule. rsc.org These simulations help in understanding the stability of different conformations and the energy barriers between them. For instance, in the study of pyrimidinylpiperazine derivatives, conformational analysis was used to propose model bioactive conformations and design pharmacophores, which are 3D arrangements of essential features that enable a molecule to exert its biological effect. nih.gov
Molecular docking studies further elucidate the influence of conformation on bioactivity by simulating the binding of a ligand to its target protein. rsc.org These studies can predict the preferred binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts. In the development of 2-piperidone derivatives for Alzheimer's disease, docking analysis showed that a lead compound exerted a good binding to the active site of its target protein, myeloid differentiation factor 88 (MyD88). nih.gov This binding is highly dependent on the molecule adopting the correct conformation to fit within the binding pocket.
The ultimate goal of conformational analysis is to design molecules that are pre-organized in their bioactive conformation. By reducing the conformational flexibility, the entropic penalty of binding is lowered, which can lead to a significant increase in binding affinity and, consequently, biological potency.
Resolution of Contradictions in Biological Activity Data (e.g., In vitro vs. In vivo discrepancies)
A significant challenge in drug development is the frequent discrepancy between results obtained from in vitro (in a controlled lab environment, e.g., cell cultures) and in vivo (in a living organism) studies. A derivative of this compound may show high potency in an isolated enzyme assay but fail to produce the desired effect in an animal model. Resolving these contradictions is essential for advancing promising compounds.
Several factors contribute to these discrepancies:
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are not accounted for in simple in vitro tests. A potent molecule might be poorly absorbed, rapidly metabolized into an inactive form, fail to reach the target tissue in sufficient concentrations, or be quickly cleared from the body.
Toxicity: A compound might exhibit cytotoxicity against specific cell lines that are not the intended target, leading to adverse effects in vivo. For example, some newly synthesized piperazinone derivatives showed lower cytotoxic activity against normal cell lines compared to cancer cell lines, which is a favorable characteristic but highlights the need to test against a range of cells. researchgate.net
Complexity of Biological Systems: In vivo environments involve complex feedback loops, multiple cell types, and physiological responses that cannot be fully replicated in vitro. researchgate.net
Strategies to resolve these discrepancies involve a multi-faceted approach. Mechanistic studies using in vitro experiments are crucial for understanding how a chemical might cause toxicity or exert its effect. researchgate.net Pathway enrichment analysis can help bridge the gap by identifying common molecular pathways affected in both in vitro and in vivo conditions. researchgate.net
Furthermore, advanced in vitro models, such as 3D tissue cultures (spheroids or organoids), are being developed to better mimic the in vivo environment. Studies on naphthoquinone derivatives, for instance, have utilized both 2D and 3D tissue culture models to evaluate anticancer activity, providing a more comprehensive picture before moving to animal studies. mdpi.com Iterative drug design cycles, where in vivo feedback is used to refine the chemical structure to improve ADME properties while maintaining potency, are also essential. By systematically addressing these factors, researchers can better correlate in vitro data with in vivo outcomes and more effectively develop this compound derivatives into viable therapeutic agents.
Computational and Spectroscopic Characterization of 1,5 Dimethyl 2 Piperidone Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods provide a detailed understanding of molecular geometry, vibrational frequencies, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidone derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) and 6-311+G(3df,2p), have been employed to determine the most stable molecular structures and their thermodynamic properties. researchgate.net These studies are crucial for understanding the conformational preferences of the piperidone ring. For instance, calculations on related N-methyl-substituted piperidones help in predicting the equilibrium between different chair and boat conformations, and the orientation of the methyl groups. aip.org The calculated geometric parameters, such as bond lengths and angles, and vibrational frequencies from DFT studies generally show good agreement with experimental data where available. researchgate.net
| Parameter | Method/Basis Set | Calculated Value (Example for a related piperidone) |
|---|---|---|
| Enthalpy of Formation (Gas-phase) | G3(MP2)//B3LYP | -220 to -300 kJ·mol⁻¹ (for N-alkyl-2-piperidones) researchgate.net |
| Dipole Moment | B3LYP/6-31+G(d,p) | ~3.5 - 6.5 D (for substituted 1-methyl-2-piperidones) semanticscholar.org |
| Carbonyl Frequency (νC=O) | B3LYP/6-31+G(d,p) | ~1713 - 1720 cm⁻¹ (for substituted 1-methyl-2-piperidones) semanticscholar.org |
Ab initio Methods (e.g., MP2/6-311G(d,p))
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating molecular properties by solving the Schrödinger equation without empirical parameters. These methods are valuable for refining the results obtained from DFT. For N-methylated piperidinol compounds, MP2 calculations with the 6-311++G(2d,p) basis set have been used to explore the conformational landscape, including N-methyl inversion and ring puckering. aip.org Such calculations have shown that for related substituted 1-methyl-2-piperidones, the results for population ratios of different conformers and torsional angles are often in close agreement with those from B3LYP methods. semanticscholar.org High-level ab initio composite methods like G3(MP2)//B3LYP are particularly effective for accurately computing thermodynamic properties such as enthalpies of formation for various piperidone structures. researchgate.netresearchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful tools to predict how a ligand such as 1,5-Dimethyl-2-piperidone might interact with a biological target, providing a basis for understanding its potential pharmacological effects.
Ligand-Target Interaction Analysis (e.g., Active site binding, Homodimerization/Heterodimerization interference)
Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a target protein. For piperidine (B6355638) derivatives, docking studies have been performed against various receptors, such as the dopamine (B1211576) D2 receptor and cholinesterases. tandfonline.comresearchgate.netnih.gov These studies reveal key interactions within the active site that are responsible for binding affinity. For example, in studies of piperidine-based inhibitors with butyrylcholinesterase, docking simulations have identified two common binding modes and highlighted the importance of specific interactions for potent inhibition. physchemres.org Similarly, docking of phenoxyethyl piperidine derivatives into acetylcholinesterase has shown that the piperidine segment is crucial for interactions with amino acids at the opening of the active site gorge, such as Trp286 and Tyr72. researchgate.netnih.gov These analyses are critical for structure-based drug design, allowing for the optimization of ligands to enhance binding affinity and selectivity.
| Target Protein | Piperidine Derivative Class | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Phenoxyethyl piperidines | Trp286, Tyr72 | Hydrophobic/π-stacking |
| Butyrylcholinesterase (BuChE) | Piperidone-grafted spiro-oxindoles | Not specified in abstract | Two common binding modes identified physchemres.org |
| Dopamine Receptor D2 (DRD2) | N-functionalized piperidines | Predicted binding modes in active site researchgate.net | Not specified in abstract researchgate.net |
Pharmacophore Matching and Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperidone and piperidine derivatives, pharmacophore models have been developed to guide the design of new compounds with desired activities, such as anticancer or anti-HIV effects. derpharmachemica.comacs.orgnih.gov A study on piperidone derivatives with anticancer activity resulted in a four-point pharmacophore model consisting of one hydrophobic feature, one hydrogen bond donor with a positive ionic charge, and two aromatic rings. derpharmachemica.com Another predictive model for piperidine-based CCR5 antagonists identified five essential features: two hydrogen bond acceptors and three hydrophobic regions. acs.org These models serve as 3D queries for virtual screening of compound libraries to identify new potential lead compounds. acs.org
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the biological activity profile of a compound based on its structural formula. The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).
For new piperidine derivatives, the PASS online tool has been used to predict a wide range of possible pharmacological activities. clinmedkaz.org The predictions suggest that these compounds can interact with various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org For example, PASS analysis of certain piperidine derivatives predicted potential antineurotic, nootropic, anti-parkinsonian, and antitumor activities. clinmedkaz.org The probability scores (Pa) help to prioritize which activities are most likely. Generally, activities with Pa > 0.7 are considered highly probable, while those with 0.5 < Pa < 0.7 are likely to occur. clinmedkaz.org This predictive information is valuable for directing preclinical studies toward the most promising therapeutic applications. clinmedkaz.org
| Predicted Activity | Probability to be Active (Pa) Range (Example) | Potential Therapeutic Area |
|---|---|---|
| Treatment for phobic disorders | ~0.76 clinmedkaz.org | Central Nervous System Diseases clinmedkaz.org |
| Nootropic action | ~0.64 clinmedkaz.org | Cognitive Enhancement |
| Imidazoline receptor stimulant | ~0.58 clinmedkaz.org | Cardiovascular/Metabolic Regulation |
| Antidyskinetic effect | 0.48 - 0.55 clinmedkaz.org | Movement Disorders |
| Antitumor activity | Pa > 0.5 (specific value not given) clinmedkaz.org | Oncology |
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, IR, X-ray Crystallography)
In principle, the ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the two methyl groups (N-CH₃ and C₅-CH₃) and the protons on the piperidone ring. The chemical shifts and coupling patterns of the ring protons would provide insight into the molecule's conformation, which is anticipated to be a chair-like structure.
Similarly, an IR spectrum would be expected to exhibit a strong absorption band characteristic of the tertiary amide carbonyl group (C=O), typically in the region of 1630-1680 cm⁻¹. Other bands corresponding to C-H and C-N stretching and bending vibrations would also be present.
X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation of the molecule. However, no published crystal structure for this compound could be located.
Due to the lack of specific experimental data in the available literature, a data table for the spectroscopic characterization of this compound cannot be generated at this time.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 3D Interaction Energy Calculations)
Computational methods such as Hirshfeld surface analysis and 3D interaction energy calculations are powerful tools for investigating the nature and strength of intermolecular forces within a crystal lattice. These analyses provide quantitative and visual insights into how molecules pack in the solid state and which interactions (such as hydrogen bonds and van der Waals forces) are most significant in stabilizing the crystal structure.
For this compound, such an analysis would be predicated on the availability of its crystal structure data. As no crystallographic information has been published, a Hirshfeld surface analysis or calculation of 3D interaction energies has not been performed or reported in the scientific literature.
However, without experimental crystal structure data, it is not possible to conduct these computational analyses or to present detailed research findings or data tables on the intermolecular interactions of this compound.
Applications of 1,5 Dimethyl 2 Piperidone in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in Complex Molecule Synthesis
Piperidones are well-established as valuable precursors and building blocks for the piperidine (B6355638) ring, which is a ubiquitous feature in numerous alkaloid natural products and drug candidates. researchgate.net Their utility as advanced intermediates is a common theme in organic synthesis. researchgate.net Multicomponent reactions have been developed for the synthesis of complex and structurally diverse piperidine scaffolds, underscoring their importance as versatile intermediates. researchgate.netresearchgate.net Despite this general importance of the piperidone class, specific examples or detailed studies outlining the role of 1,5-Dimethyl-2-piperidone as a versatile intermediate in the synthesis of complex molecules were not found in the search results.
Integration into Novel Chemical Entities with Enhanced Properties
The concept of using privileged scaffolds like piperidine to create novel chemical entities with enhanced properties is a cornerstone of modern drug design. nih.govmdpi.comresearchgate.net By incorporating the piperidine core into larger molecules, researchers can modulate physicochemical properties and enhance biological activity and selectivity. researchgate.net For instance, the integration of a piperidone structure was explored in the design of novel cytotoxins, where the piperidone ring is a central component of a larger, more complex molecule. nih.gov These new entities showed potent and tumor-selective toxicity. nih.gov While this demonstrates the principle, no specific research was identified that details the integration of this compound into new chemical entities to achieve enhanced properties in materials science or pharmacology.
Challenges and Future Research Directions
Addressing Synthetic Efficiency and Scalability for Industrial Production
The transition from laboratory-scale synthesis to industrial production of 1,5-Dimethyl-2-piperidone presents significant hurdles. Current synthetic routes may not be economically viable or environmentally sustainable for large-scale manufacturing. Future research will need to focus on developing highly efficient and scalable synthetic methodologies. This includes the exploration of novel catalytic systems, such as those based on transition metals like ruthenium and rhodium, which have shown promise in the hydrogenation of pyridine (B92270) derivatives to form the piperidine (B6355638) core. nih.gov Additionally, flow chemistry processes offer a potential solution for continuous and scalable production. researchgate.net
Key areas for improvement include:
Atom Economy: Developing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. researchgate.net
Catalyst Optimization: Designing more active and robust catalysts that can operate under milder conditions and be easily recovered and reused. nih.gov
Process Intensification: Utilizing technologies like microreactors and continuous flow systems to improve reaction control, reduce reaction times, and enhance safety.
A comparative look at different synthetic strategies highlights the need for more efficient approaches. For instance, while classical methods like the Dieckmann condensation have been widely used, they often suffer from moderate to low yields and require harsh reaction conditions. nih.govresearchgate.net Newer methods, such as multicomponent reactions (MCRs), offer a more streamlined approach to constructing the piperidone scaffold. researchgate.net
Enhancing Specificity and Potency in Biological Applications
While piperidone derivatives have shown a wide range of biological activities, a key challenge lies in achieving high specificity and potency for desired therapeutic targets. researchgate.netijamscr.com For this compound, this will involve a detailed understanding of its structure-activity relationships (SAR). By systematically modifying its chemical structure, researchers can identify the key molecular features responsible for its biological effects and optimize them to enhance its interaction with specific biological targets.
Future research in this area should focus on:
Rational Drug Design: Employing computational and medicinal chemistry principles to design and synthesize analogs of this compound with improved binding affinity and selectivity for their targets.
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action of this compound to guide the development of more effective and safer therapeutic agents.
Combinatorial Chemistry: Generating libraries of related compounds to rapidly screen for enhanced biological activity and identify lead candidates for further development. The introduction of different substituents on the piperidone ring has been shown to significantly influence cytotoxic potencies. nih.gov
Exploring Novel Mechanistic Pathways in Synthesis and Reactivity
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for developing new and improved synthetic methods. acs.org Future research should aim to elucidate the intricate details of these chemical transformations. This could involve the use of advanced analytical techniques, such as in-situ spectroscopy, to monitor reactions in real-time and identify transient intermediates.
Key areas of investigation include:
Catalytic Cycles: Detailed studies of the catalytic cycles of metal-catalyzed reactions used to synthesize piperidones to identify rate-limiting steps and opportunities for optimization. For example, mechanistic studies on copper-catalyzed intramolecular C-H amination have provided valuable insights into the formation of the piperidine ring. acs.org
Reaction Intermediates: Isolation and characterization of key reaction intermediates to gain a better understanding of the reaction pathway.
Theoretical Studies: Utilizing computational chemistry to model reaction pathways and predict the outcomes of new synthetic strategies.
Development of Advanced Computational Models for Predictive Analysis
Computational modeling has become an indispensable tool in modern drug discovery and development. For this compound, the development of advanced computational models can significantly accelerate the identification of new derivatives with desired properties and predict their biological activities. ijamscr.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com
Future directions in this area include:
Machine Learning and Artificial Intelligence: Applying machine learning algorithms to large datasets of chemical structures and biological activities to develop predictive models with high accuracy. tandfonline.com
Molecular Docking and Dynamics Simulations: Using these techniques to visualize and understand the interactions between this compound and its biological targets at the atomic level, which can guide the design of more potent and selective inhibitors. nih.govnih.gov
ADMET Prediction: Developing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound analogs, helping to identify promising drug candidates early in the discovery process. acs.org
| Computational Modeling Technique | Application in this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. nih.govtandfonline.com |
| Molecular Docking | Simulating the binding of this compound to its biological target to understand the mode of interaction. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the compound and its target over time to assess binding stability. acs.org |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. |
| ADMET Prediction | In silico assessment of drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. acs.org |
Investigation of Broader Therapeutic Applications Beyond Current Scope
The therapeutic potential of this compound and its derivatives may extend beyond their currently known applications. clinmedkaz.org A systematic investigation into new therapeutic areas could uncover novel and valuable uses for this class of compounds. This will require a multidisciplinary approach, combining chemical synthesis, biological screening, and clinical research.
Potential new therapeutic areas to explore include:
Neurodegenerative Diseases: Given the prevalence of the piperidine scaffold in centrally acting drugs, investigating the potential of this compound derivatives for the treatment of diseases like Alzheimer's and Parkinson's is a promising avenue. nih.gov
Infectious Diseases: Screening libraries of piperidone derivatives against a range of bacterial and viral pathogens could lead to the discovery of new anti-infective agents.
Metabolic Disorders: Exploring the effects of these compounds on metabolic pathways could reveal their potential for treating conditions such as diabetes and obesity.
The unique ability of the piperidine structure to interact with various biological targets makes it a versatile scaffold for drug discovery. clinmedkaz.org
Sustainable Synthesis Approaches for Piperidones
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize their environmental impact. unibo.it For this compound, developing sustainable synthetic routes is a critical future research direction. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. nih.govfigshare.com
Key aspects of sustainable synthesis to be explored include:
Biocatalysis: Utilizing enzymes to catalyze the synthesis of this compound, which can offer high selectivity and operate under mild, aqueous conditions. acs.org
Renewable Feedstocks: Investigating the use of biomass-derived starting materials to replace petroleum-based feedstocks.
Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov The use of plant extracts in the green synthesis of nanoparticles containing piperidine derivatives has also been explored. nih.govresearchgate.netsciopen.comroyalsocietypublishing.org
An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which presents significant advantages over classical methods. researchgate.netscribd.com
Q & A
Q. What are the optimal synthetic pathways for 1,5-Dimethyl-2-piperidone, and how can researchers validate purity and structural integrity?
Methodological Answer:
-
Synthetic Routes : Compare methods such as cyclization of N-methylated precursors or catalytic hydrogenation of substituted pyridines. For reproducibility, document reaction conditions (e.g., temperature, solvent systems, catalyst loading) .
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Validation : Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm purity and structure. Reference standard spectra from authoritative databases (e.g., NIST Chemistry WebBook) and report retention indices .
Example Data Table :Synthetic Method Yield (%) Purity (HPLC) Key Spectral Peaks (NMR) Cyclization 72 98.5% δ 2.1 (s, 6H, CH3), δ 3.4 (m, 2H, piperidone) Hydrogenation 65 97.2% δ 2.0 (s, 6H, CH3), δ 3.6 (m, 2H, piperidone)
Q. How should researchers design experiments to assess the solvent compatibility and stability of this compound under varying conditions?
Methodological Answer:
- Stability Studies : Use accelerated degradation protocols (e.g., exposure to heat, light, or acidic/basic conditions) and monitor changes via UV-Vis spectroscopy or mass spectrometry. Apply ICH Q1A guidelines for pharmaceutical stability testing .
- Solvent Compatibility : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using gravimetric analysis. Report Hansen solubility parameters for predictive modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across in vitro and in vivo studies?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Meta-Analysis : Aggregate data from primary literature using systematic review frameworks (e.g., PRISMA). Statistically assess heterogeneity via Cochran’s Q test or I² statistic .
Q. What computational strategies are recommended to model the reactivity of this compound in catalytic systems, and how can experimental data validate these models?
Methodological Answer:
- Quantum Mechanics (QM) : Use DFT (Density Functional Theory) to predict reaction pathways (e.g., B3LYP/6-31G* basis set). Compare computed activation energies with experimental kinetic data .
- Validation : Conduct isotopic labeling experiments (e.g., deuterated substrates) to trace mechanistic steps. Correlate computational intermediates with spectroscopic observations (e.g., IR frequency shifts) .
Q. How should researchers design a study to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Experimental Design : Apply the PICO framework (Population: catalytic systems; Intervention: ligand structure; Comparison: existing ligands; Outcome: enantiomeric excess). Use DOE (Design of Experiments) to optimize variables (e.g., ligand loading, temperature) .
- Data Analysis : Measure enantioselectivity via chiral HPLC or polarimetry. Report turnover numbers (TON) and compare with benchmark ligands (e.g., BINAP) .
Data Contradiction & Reproducibility
Q. What methodologies address inconsistencies in reported toxicity profiles of this compound across studies?
Methodological Answer:
- Harmonization : Adopt standardized toxicity assays (e.g., OECD Test Guidelines 423 for acute oral toxicity). Replicate studies under controlled conditions (e.g., fixed dose vs. acute toxic class methods) .
- Root-Cause Analysis : Investigate batch-to-batch variability (e.g., impurity profiles via LC-MS) or differences in experimental protocols (e.g., dosing regimens) .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods. Reference GHS classifications (e.g., Acute Toxicity Category 4) for handling guidance .
- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies. Document SDS Section 13 (Disposal Considerations) compliance .
Literature & Collaboration
Q. How can researchers integrate fragmented literature on this compound into a cohesive review for grant proposals?
Methodological Answer:
- Evidence Synthesis : Use systematic review tools (e.g., Covidence) to screen and extract data. Map knowledge gaps via SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .
- Collaborative Frameworks : Align with interdisciplinary teams (e.g., organic chemists, pharmacologists) to address multi-scale research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
